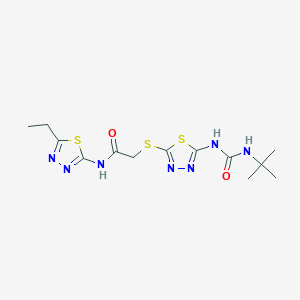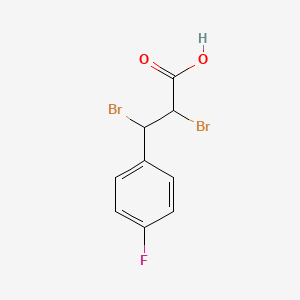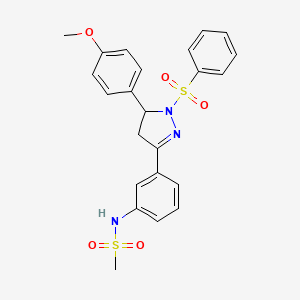
2-氟苯基2-硝基苯基醚
描述
2-Fluorophenyl 2-nitrophenyl ether, also known as 2-Fluoronitrobenzene, is a chemical compound with the molecular formula C6H4FNO2. It is a colorless, volatile liquid with a sweet odor and is used in the synthesis of many different compounds. It is also used as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of organic compounds.
科学研究应用
生化光探针
2-氟苯基2-硝基苯基醚因其作为生化光探针的潜力而受到研究。Pleixats 等人(1989 年)探索了它与各种胺的亲核光取代,表明它在该领域的实用性,因为它在光反应中的热稳定性和量子产率值 (Pleixats 等人,1989 年)。Marquet 等人(1993 年)还表明它适合作为生化光探针,特别是对于具有多个亲核试剂的蛋白质,因为它具有光反应性 (Marquet 等人,1993 年)。
化学合成和反应
在化学合成中,该化合物在反应中表现出显着的溶剂依赖性,正如 Barili 等人(1974 年)在他们对 1,2-环氧-1-(对硝基苯基)环己烷与三氟化硼-二乙基醚配合物反应的研究中所证明的 (Barili 等人,1974 年)。Jelenc 等人(1978 年)提出 4-硝基苯基醚,包括 2-氟苯基 2-硝基苯基醚,作为高产光试剂,用于蛋白质交联和亲和标记,强调了它们在辐照下的反应性 (Jelenc 等人,1978 年)。
土壤和环境研究
在环境科学,特别是在土壤研究中,该化合物已因其降解行为而受到检验。Eastin(1971 年)调查了花生幼苗根系中氟代苯(一种相关化合物)的降解,这对了解此类化合物对环境的影响具有重要意义 (Eastin,1971 年)。Tewfik 和 Hamdi(1975 年)研究了土壤微生物对氟代苯的代谢,提供了对这些化学物质的生态相互作用的见解 (Tewfik & Hamdi,1975 年)。
传感器开发
Zdrachek 等人(2015 年)探索了在腐蚀研究中使用 2-氟苯基 2-硝基苯基醚开发 H+ 选择性微电极,展示了其在传感器技术中的应用 (Zdrachek 等人,2015 年)。
属性
IUPAC Name |
1-(2-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDYNSMGNIZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl 2-nitrophenyl ether | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the role of 2-fluorophenyl 2-nitrophenyl ether in potentiometric sensors?
A: 2-Fluorophenyl 2-nitrophenyl ether primarily acts as a plasticizer in the polymeric membrane of potentiometric sensors [, , , , , ].
Q2: How does the choice of plasticizer, specifically 2-fluorophenyl 2-nitrophenyl ether, affect sensor performance?
A2: The plasticizer influences the membrane's physical properties, impacting sensor performance. Research shows that using 2-fluorophenyl 2-nitrophenyl ether can:
- Improve sensitivity: Studies observed an increase in slope (sensitivity) from 61.2 to 63.8 mV decade−1 when 2-fluorophenyl 2-nitrophenyl ether was used as the plasticizer compared to another plasticizer [].
- Enhance detection limit: The practical limit of detection improved from 2.6×10−6 mol L−1 to 2.5×10−5 mol L−1 with this plasticizer [].
- Influence selectivity: The choice of plasticizer can impact the sensor's selectivity towards the target analyte over interfering species [, ].
Q3: Are there alternative plasticizers to 2-fluorophenyl 2-nitrophenyl ether in these sensors, and how do they compare?
A: Yes, alternative plasticizers, such as dibutyl phthalate, have been explored []. The choice between 2-fluorophenyl 2-nitrophenyl ether and dibutyl phthalate depends on the desired sensor characteristics. For instance, while dibutyl phthalate led to a higher slope in certain membrane compositions [], 2-fluorophenyl 2-nitrophenyl ether provided a better detection limit in the same study.
Q4: What types of potentiometric sensors utilize 2-fluorophenyl 2-nitrophenyl ether?
A4: The research highlights its use in sensors designed for various analytes, including:
- Amantadine: Used in pharmaceutical formulations and urine analysis [].
- Oxicams (various anti-inflammatory drugs): Utilized for pharmaceutical analysis [].
- Lead: Applied in environmental monitoring of water samples [].
- Tetracycline: Developed for food safety applications, particularly in detecting residues in milk [].
- Histamine: Implemented for assessing fish freshness [].
- Thiamine and Pyridoxine: Used for analyzing multivitamin products [].
Q5: How does the incorporation of nanomaterials, along with 2-fluorophenyl 2-nitrophenyl ether, affect sensor performance?
A: Studies incorporating multi-walled carbon nanotubes (MWCNTs) alongside 2-fluorophenyl 2-nitrophenyl ether demonstrated several advantages [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)


![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)

![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
